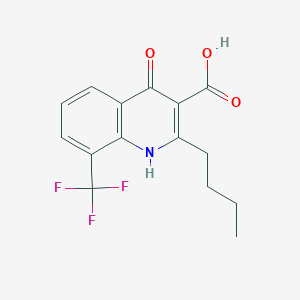

2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Description

2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative characterized by a trifluoromethyl group at position 8, a hydroxyl group at position 4, and a butyl substituent at position 2.

Properties

IUPAC Name |

2-butyl-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3/c1-2-3-7-10-11(14(21)22)13(20)8-5-4-6-9(12(8)19-10)15(16,17)18/h4-6H,2-3,7H2,1H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQHIOPMXLHSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: The compound is investigated for its therapeutic potential, with studies exploring its effects on various diseases. Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the hydroxy and carboxylic acid groups contribute to its reactivity. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with trifluoromethyl, hydroxyl, and carboxylic acid substituents are widely studied for their physicochemical and biological properties. Below is a systematic comparison of the target compound with structurally related analogs:

Structural and Molecular Comparisons

Biological Activity

2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 64321-85-3) is a quinoline derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly neurological disorders and infections.

- Molecular Formula : C15H14F3NO3

- Molecular Weight : 313.27 g/mol

- Structure : The trifluoromethyl group enhances the compound's lipophilicity and biological activity, influencing its interaction with biological targets.

Anticholinesterase Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle function.

In a study evaluating related compounds, it was found that certain derivatives demonstrated selective inhibition towards BChE over AChE, suggesting potential therapeutic benefits in Alzheimer's disease treatment by enhancing cholinergic signaling while minimizing side effects associated with AChE inhibition .

| Compound | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| This compound | TBD | TBD |

| Tacrine | 1.90 µM | 0.084 µM |

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays, including the ABTS radical-scavenging assay and FRAP assay. These studies revealed that the compound exhibits strong free radical scavenging activity, which is beneficial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. In vitro studies have shown that this compound possesses moderate antibacterial activity against various strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds similar to this compound have been shown to improve cognitive function through cholinesterase inhibition and antioxidant effects .

- Infection Models : Studies on quinoline derivatives have demonstrated effectiveness against bacterial infections, with some compounds showing promise in overcoming drug resistance observed in common pathogens .

Q & A

Q. What are the recommended synthetic routes for 2-Butyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with carbonyl-containing precursors. Microwave-assisted methods can enhance reaction efficiency and yield by reducing reaction times and side products . Key steps include:

- Step 1 : Formation of the quinoline core via Gould-Jacobs or Friedländer reactions under basic conditions.

- Step 2 : Introduction of the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu reagents) or direct fluorination .

- Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccate to prevent hydrolysis of the carboxylic acid group .

Q. What spectroscopic and analytical methods are effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C8, hydroxyl at C4). ¹⁹F NMR can verify CF₃ group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ for [M+H]⁺ ion).

- X-ray Crystallography : For definitive structural elucidation, grow single crystals via slow evaporation (e.g., in toluene/ethanol) .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

- Methodological Answer :

- Dose-Response Assays : Standardize testing across multiple cell lines (e.g., HepG2 for cytotoxicity, MIC assays for antimicrobial activity) to account for cell-specific responses .

- Comparative Studies : Use structural analogs (e.g., 5-chloro or 8-fluoro derivatives) to isolate the role of the trifluoromethyl group .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values reported in literature .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Use Pd/Cu catalysts for C-C coupling steps to enhance regioselectivity .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during cyclization .

- Reaction Monitoring : Employ TLC or inline FTIR to detect side products (e.g., decarboxylation) early .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability due to CF₃ .

- Metabolic Stability : Perform liver microsome assays to evaluate resistance to oxidative degradation .

- SAR Studies : Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl to quantify its impact on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.